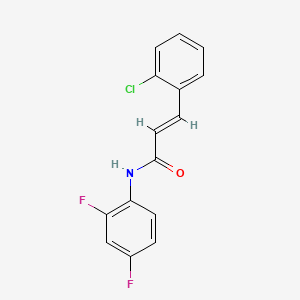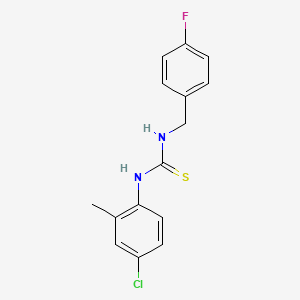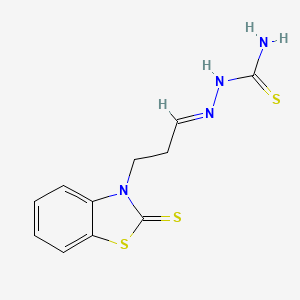
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CPAA and is synthesized through various methods. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of CPAA is not fully understood. However, it has been suggested that CPAA induces apoptosis in cancer cells by activating the caspase pathway. CPAA has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
CPAA has several advantages for lab experiments, including its potent biological activities, making it a promising candidate for drug development. Additionally, CPAA is relatively easy to synthesize, making it readily available for research purposes. However, CPAA also has limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for CPAA research, including further investigation of its mechanism of action, optimization of its biological activities for drug development, and evaluation of its potential toxicity and safety for human use. Additionally, CPAA can be used as a starting point for the synthesis of analogs with improved biological activities and reduced toxicity. Further research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Conclusion
In conclusion, CPAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA can be synthesized through various methods, and its mechanism of action is not fully understood. CPAA has several advantages for lab experiments, including its potent biological activities and relatively easy synthesis. However, CPAA also has limitations, including its potential toxicity and limited solubility in water. Future research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
CPAA is synthesized through various methods, including the Knoevenagel condensation reaction. The reaction involves the reaction of 2,4-difluorobenzaldehyde with 2-chlorobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA. Other methods of synthesizing CPAA include the reaction of 2,4-difluorobenzaldehyde with 2-chloro-N-(2-hydroxyethyl)aniline in the presence of a base to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA.
Wissenschaftliche Forschungsanwendungen
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-14-7-6-11(17)9-13(14)18/h1-9H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQXFLNZWGTYGV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)


![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)



![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)